Home > Products > Screening Compounds P145545 > O-Demethyl Lenvatinib
O-Demethyl Lenvatinib - 417717-04-5

O-Demethyl Lenvatinib

Catalog Number: EVT-1726769
CAS Number: 417717-04-5
Molecular Formula: C20H17ClN4O4
Molecular Weight: 412.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide

Compound Description: This compound is structurally very similar to the target compound, differing only in the presence of a methoxy group at the 7-position of the quinoline ring, instead of a hydroxy group. It acts as a potent kinase inhibitor and has been studied for its antitumor properties. [, , ]

Relevance: This compound shares a nearly identical core structure with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, including the quinoline ring, the carboxamide substituent, the phenoxy linker, and the chloro- and cyclopropylaminocarbonyl-substituted phenyl group. The only structural difference is the presence of a methoxy group at the 7-position instead of a hydroxy group in the target compound. [, , ]

4-[3-Chloro-4-(methylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide

Compound Description: This compound is a kinase inhibitor, similar to the target compound, but features a methylaminocarbonyl group instead of a cyclopropylaminocarbonyl group attached to the phenyl ring. []

Relevance: This compound is structurally related to 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, sharing the quinoline core, carboxamide, phenoxy linker, and chloro-substituted phenyl group. The key difference lies in the substitution on the phenyl ring, with a methylaminocarbonyl group replacing the cyclopropylaminocarbonyl group present in the target compound. []

4-[3-Chloro-4-(ethylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide

Compound Description: Another kinase inhibitor related to the target compound, this molecule possesses an ethylaminocarbonyl group instead of a cyclopropylaminocarbonyl group on the phenyl ring. []

Relevance: This compound shares the same core structure with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, encompassing the quinoline ring, the carboxamide, the phenoxy linker, and the chloro-substituted phenyl group. The main distinction is the presence of an ethylaminocarbonyl group on the phenyl ring, as opposed to the cyclopropylaminocarbonyl group present in the target compound. []

N6-Methoxy-4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide

Compound Description: This compound is a potent kinase inhibitor with antitumor activity, closely resembling the target compound. The primary differences are the presence of a methoxy group at the N6 position of the quinoline ring and a methoxy group at the 7-position, instead of a hydroxy group. []

Relevance: This compound has a very similar structure to 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide. It retains the quinoline ring, the phenoxy linker, the chloro- and cyclopropylaminocarbonyl-substituted phenyl group, and the carboxamide. The structural variations involve a methoxy group at the N6 position of the quinoline and a methoxy group at the 7-position, replacing the hydroxy group found in the target compound. []

N6-Methoxy-4-(3-chloro-4-{[(ethylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide

Compound Description: This kinase inhibitor is related to the target compound, featuring an ethylaminocarbonyl group instead of a cyclopropylaminocarbonyl group on the phenyl ring. Additionally, it possesses a methoxy group at the N6 position of the quinoline ring and a methoxy group at the 7-position, instead of a hydroxy group. []

Relevance: This compound shares significant structural similarities with 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide. It comprises the quinoline ring, the phenoxy linker, the chloro-substituted phenyl group, and the carboxamide. The variations involve the presence of an ethylaminocarbonyl group on the phenyl ring (instead of the target compound's cyclopropylaminocarbonyl group), a methoxy group at the N6 position of the quinoline ring, and a methoxy group at the 7-position, replacing the hydroxy group of the target compound. []

Source and Classification

Lenvatinib was initially developed by Eisai Co., Ltd. and received approval for clinical use in 2015. O-Demethyl Lenvatinib is synthesized as part of ongoing research to enhance the efficacy and reduce side effects of the parent compound. It falls under the classification of small molecule drugs, specifically within the category of targeted therapies.

Synthesis Analysis

The synthesis of O-Demethyl Lenvatinib involves several key steps that optimize yield and purity. The synthetic route typically begins with p-aminosalicylic acid as a precursor.

Methods and Technical Details

  1. Initial Reaction: The synthesis starts with the reaction of p-aminosalicylic acid with dimethyl sulfate in an alkaline medium to introduce methyl groups.
  2. Intermediate Formation: The resulting intermediate is subjected to a series of reactions involving dimethyl sulfoxide as a solvent, potassium carbonate as a base, and tetrabutylammonium bromide as a phase transfer catalyst.
  3. Final Steps: The final product is obtained through purification processes including recrystallization from methanol, which enhances purity and yield.
Molecular Structure Analysis

Structure and Data

O-Demethyl Lenvatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C19_{19}H19_{19}N3_{3}O4_{4}, indicating the presence of nitrogen and oxygen atoms that are essential for its interaction with biological targets.

Key structural features include:

  • Multiple aromatic rings that enhance binding affinity to target receptors.
  • A unique arrangement of functional groups that dictate its pharmacokinetic properties.

Spectroscopic Data

The molecular structure can be elucidated using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Mass spectrometry

These techniques provide insights into the compound's purity and structural integrity .

Chemical Reactions Analysis

O-Demethyl Lenvatinib undergoes several chemical reactions that are critical for its synthesis and potential modifications.

Reactions and Technical Details

  1. Methylation Reactions: The introduction of methyl groups is achieved through nucleophilic substitution reactions using dimethyl sulfate.
  2. Dealkylation: The demethylation process can be facilitated by various reagents under controlled conditions, allowing for the selective removal of methyl groups.
  3. Coupling Reactions: Coupling with other moieties can enhance its therapeutic profile, potentially leading to novel derivatives with improved efficacy.

These reactions are carefully monitored to ensure high yields and minimize by-products .

Mechanism of Action

The mechanism by which O-Demethyl Lenvatinib exerts its effects involves inhibition of specific receptor tyrosine kinases.

Process and Data

  1. Target Engagement: O-Demethyl Lenvatinib binds to the ATP-binding site of vascular endothelial growth factor receptors and fibroblast growth factor receptors.
  2. Signal Transduction Inhibition: This binding inhibits downstream signaling pathways responsible for tumor growth and angiogenesis.
  3. Therapeutic Effects: By blocking these pathways, O-Demethyl Lenvatinib effectively reduces tumor proliferation and metastasis, contributing to its anticancer properties .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The stability can vary significantly with changes in pH, necessitating careful formulation considerations.

Relevant data from studies indicate that maintaining optimal storage conditions can enhance the shelf-life and efficacy of O-Demethyl Lenvatinib formulations .

Applications

O-Demethyl Lenvatinib holds significant promise in scientific research, particularly in oncology.

Scientific Uses

  1. Anticancer Research: Investigated as a potential treatment for various cancers due to its targeted action on key growth factor receptors.
  2. Formulation Development: Used in developing novel drug delivery systems, such as nanoparticles that enhance bioavailability and reduce systemic toxicity.
  3. Combination Therapies: Explored in combination with other therapeutic agents to improve treatment outcomes in resistant cancer types .

The ongoing research into O-Demethyl Lenvatinib highlights its potential role in advancing cancer therapy, aligning with current trends towards personalized medicine approaches in oncology.

Metabolic Pathways and Enzymatic Interactions

Cytochrome P450-Mediated Biotransformation of Lenvatinib to O-Demethyl Lenvatinib

O-Demethyl lenvatinib (C₂₀H₁₇ClN₄O₄; MW 412.83 g/mol) is a primary oxidative metabolite of the multi-targeted tyrosine kinase inhibitor lenvatinib. This biotransformation occurs predominantly via hepatic cytochrome P450 (CYP) enzymes, with human liver microsomes converting lenvatinib into three major metabolites: O-desmethyl lenvatinib (M1), N-descyclopropyl lenvatinib, and lenvatinib N-oxide [1] [8]. The demethylation reaction involves cleavage of the methoxy group (-OCH₃) from lenvatinib’s quinoline scaffold, resulting in a phenolic metabolite with altered physicochemical properties. In vitro studies using recombinant human CYPs identified multiple isoforms capable of catalyzing this reaction, though with varying efficiencies [1] [6].

Table 1: Major Metabolites of Lenvatinib and Key Characteristics

MetaboliteStructureForming EnzymesDetection Method
O-Desmethyl lenvatinib (M1)Phenolic quinolineCYP3A4, CYP1A1, CYP2B6UPLC-MS/MS (413.89 → 339.85 m/z)
Lenvatinib N-oxideN-Oxide derivativeAldehyde oxidaseHPLC-MS
N-Descyclopropyl lenvatinibCyclopropyl deletionCYP3A4HPLC-MS

Species differences exist in this metabolic pathway: Rat studies show CYP2A1 and CYP2C12 as primary catalysts for O-demethylation, whereas human metabolism relies more heavily on CYP3A4 and CYP1A1 [8]. This interspecies variation necessitates caution when extrapolating preclinical data to humans.

Role of CYP3A4 and CYP1A1 in Oxidative Demethylation Kinetics

CYP3A4 and CYP1A1 exhibit distinct kinetic profiles in O-demethyl lenvatinib formation:

  • CYP3A4: Demonstrates Michaelis-Menten kinetics with a Kₘ of 18.7 ± 2.1 μM and Vₘₐₓ of 4.2 ± 0.3 pmol/min/pmol CYP in human liver microsomes. This isoform contributes to ~60% of total hepatic lenvatinib demethylation [1] [6]. Its activity is significantly augmented by cytochrome b5 (Section 1.3).
  • CYP1A1: Though less abundant in liver than CYP3A4, it shows exceptional catalytic efficiency (kcₐₜ/Kₘ = 9.8 mL/min/nmol) for O-demethylation. In the absence of cytochrome b5, CYP1A1 outperforms CYP3A4 in metabolite yield [1] [3]. This enzyme’s inducibility by xenobiotics (e.g., tobacco smoke) implies variable metabolite generation across populations.

Table 2: Kinetic Parameters of Key CYP Enzymes in O-Demethyl Lenvatinib Formation

EnzymeKₘ (μM)Vₘₐₓ (pmol/min/pmol)kcₐₜ (min⁻¹)Catalytic Efficiency (mL/min/nmol)
CYP3A418.7 ± 2.14.2 ± 0.30.250.45
CYP1A18.3 ± 1.23.1 ± 0.40.819.8
CYP2B622.5 ± 3.41.8 ± 0.20.120.22

CYP1A2 and CYP2B6 contribute secondarily, but their relative impact is minimal compared to CYP3A4 and CYP1A1 [6]. The kinetic dominance of CYP1A1 under cytochrome b5-deficient conditions highlights its physiological relevance in tissues with low b5 expression.

Impact of Cytochrome b5 on Catalytic Efficiency of CYP3A4 in Metabolite Formation

Cytochrome b5 (cyt b5) enhances CYP3A4-mediated O-demethylation by 2.7-fold through allosteric modulation of the CYP redox cycle. The cyt b5/CYP3A4 ratio directly influences reaction velocity, with optimal activity observed at a 1:1 molar ratio [1] [3]. Mechanistically, cyt b5:

  • Facilitates electron transfer from NADPH-CYP reductase to CYP3A4,
  • Stabilizes the active conformation of CYP3A4’s substrate-binding pocket, and
  • Reduces uncoupling reactions that produce reactive oxygen species.

In vitro reconstitution experiments show that cyt b5 decreases the Kₘ of CYP3A4 for lenvatinib from 28.4 μM to 12.3 μM while increasing Vₘₐₓ by 210%, indicating improved substrate affinity and catalytic rate [3]. This synergism explains why microsomal systems (containing endogenous cyt b5) outperform recombinant CYP3A4 alone in metabolite generation studies.

Non-Enzymatic Pathways and Aldehyde Oxidase Contributions to Demethylation

While CYP-mediated oxidation dominates O-demethyl lenvatinib formation, non-CYP pathways contribute significantly to overall lenvatinib metabolism:

  • Aldehyde oxidase (AO): Catalyzes the NADPH-independent oxidation of lenvatinib to form the quinolinone metabolite M3’, which cannot be further converted to O-desmethyl derivatives [2] [9]. AO exhibits distinct species specificity, with high activity in monkeys and humans but minimal activity in rats [2].
  • Non-enzymatic pathways: Lenvatinib undergoes pH-dependent hydrolysis in aqueous solutions, though this pathway yields negligible quantities of O-demethyl metabolites [9].

Notably, O-demethyl lenvatinib itself is an AO substrate, undergoing oxidation to form dioxidized metabolites like M2’ (quinolinone form of O-desmethyl lenvatinib). Kinetic studies reveal O-demethyl lenvatinib is a superior AO substrate compared to parent lenvatinib (Kₘ = 6.2 μM vs. 38.5 μM) [2]. However, neither compound significantly inhibits AO, suggesting low risk for AO-mediated drug-drug interactions [2] [9].

Competitive Inhibition by Flavonoids and Traditional Chinese Medicine Components

Flavonoids alter O-demethyl lenvatinib formation through direct CYP inhibition:

  • Luteolin and myricetin: Potently inhibit lenvatinib metabolism in human liver microsomes, with IC₅₀ values of 6.89 ± 0.43 μM and 12.32 ± 1.21 μM, respectively. Luteolin exhibits mixed inhibition against CYP3A4 (Kᵢ = 3.2 μM) [3] [5].
  • Fisetin: Shows weaker inhibition (IC₅₀ > 25 μM) due to poor affinity for CYP active sites [5].

Table 3: Inhibitory Effects of Flavonoids on Lenvatinib Metabolism in Liver Microsomes

FlavonoidIC₅₀ (μM) in RLMIC₅₀ (μM) in HLMInhibition Type (HLM)Bioavailability Impact
Luteolin11.36 ± 0.466.89 ± 0.43Mixed↑ AUC by 42% in rats
Myricetin11.21 ± 0.8112.32 ± 1.21UncompetitiveMinimal change (poor oral bioavailability)
Fisetin>30>25Not determinedNot tested

In vivo, luteolin co-administration increased lenvatinib exposure (AUC) by 42% in Sprague-Dawley rats due to inhibited CYP-mediated clearance [5]. Traditional Chinese Medicine (TCM) herbs containing these flavonoids (e.g., Ginkgo biloba, honeysuckle, green tea) may thus inadvertently alter lenvatinib pharmacokinetics. However, myricetin’s poor oral bioavailability limits its clinical impact despite potent in vitro effects [5] [7].

Concluding Remarks

Properties

CAS Number

417717-04-5

Product Name

O-Demethyl Lenvatinib

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide

Molecular Formula

C20H17ClN4O4

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.